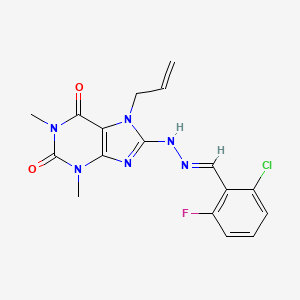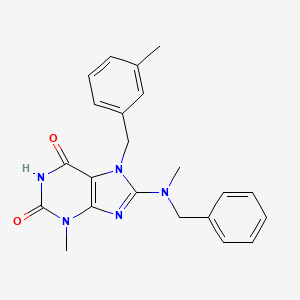
8-(benzyl(methyl)amino)-3-methyl-7-(3-methylbenzyl)-1H-purine-2,6(3H,7H)-dione
Vue d'ensemble
Description
8-(benzyl(methyl)amino)-3-methyl-7-(3-methylbenzyl)-1H-purine-2,6(3H,7H)-dione, also known as Ro 31-8220, is a synthetic compound that belongs to the class of protein kinase inhibitors. It was first synthesized by Hoffmann-La Roche in 1990 and has since been extensively studied for its potential applications in scientific research.
Mécanisme D'action
Target of Action
The primary targets of ChemDiv2_003966 are yet to be identified. The compound’s structure suggests it may interact with a variety of proteins or enzymes within the cell
Mode of Action
The exact mode of action of ChemDiv2_003966 is currently unknown. Based on its chemical structure, it is likely that it interacts with its targets by forming bonds or associations, leading to changes in the target’s function . This could result in the inhibition or activation of certain biochemical processes within the cell.
Biochemical Pathways
Given the compound’s potential to interact with various targets, it could potentially influence multiple pathways
Pharmacokinetics
These properties are crucial in determining the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
The molecular and cellular effects of ChemDiv2_003966’s action are currently unknown. It is likely that the compound’s interaction with its targets leads to changes in cellular processes, potentially resulting in altered cell function
Action Environment
The action, efficacy, and stability of ChemDiv2_003966 can be influenced by various environmental factors. These can include the pH of the environment, the presence of other molecules or compounds, temperature, and more . Understanding these factors is crucial for optimizing the use of the compound.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 8-(benzyl(methyl)amino)-3-methyl-7-(3-methylbenzyl)-1H-purine-2,6(3H,7H)-dione 31-8220 in lab experiments is its broad specificity for different protein kinases. This allows researchers to investigate the role of multiple kinases in a particular cellular process. However, one limitation is that 8-(benzyl(methyl)amino)-3-methyl-7-(3-methylbenzyl)-1H-purine-2,6(3H,7H)-dione 31-8220 may not be selective for a particular kinase isoform, which can lead to off-target effects.
Orientations Futures
There are several potential future directions for the use of 8-(benzyl(methyl)amino)-3-methyl-7-(3-methylbenzyl)-1H-purine-2,6(3H,7H)-dione 31-8220 in scientific research. One area of interest is the investigation of its role in modulating the immune response, particularly in the context of autoimmune diseases. Another potential application is the use of 8-(benzyl(methyl)amino)-3-methyl-7-(3-methylbenzyl)-1H-purine-2,6(3H,7H)-dione 31-8220 in combination with other kinase inhibitors to target multiple signaling pathways in cancer cells. Additionally, the development of more selective 8-(benzyl(methyl)amino)-3-methyl-7-(3-methylbenzyl)-1H-purine-2,6(3H,7H)-dione 31-8220 analogs may provide new insights into the specific functions of individual protein kinases.
Applications De Recherche Scientifique
8-(benzyl(methyl)amino)-3-methyl-7-(3-methylbenzyl)-1H-purine-2,6(3H,7H)-dione 31-8220 has been widely used in scientific research as a tool to investigate the role of protein kinases in various cellular processes. It has been shown to inhibit the activity of several protein kinases, including protein kinase C (PKC), protein kinase A (PKA), and mitogen-activated protein kinase (MAPK).
Propriétés
IUPAC Name |
8-[benzyl(methyl)amino]-3-methyl-7-[(3-methylphenyl)methyl]purine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N5O2/c1-15-8-7-11-17(12-15)14-27-18-19(26(3)22(29)24-20(18)28)23-21(27)25(2)13-16-9-5-4-6-10-16/h4-12H,13-14H2,1-3H3,(H,24,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBMLFEGPWFYEPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C3=C(N=C2N(C)CC4=CC=CC=C4)N(C(=O)NC3=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-(benzyl(methyl)amino)-3-methyl-7-(3-methylbenzyl)-1H-purine-2,6(3H,7H)-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(E)-ethyl 2-(2-hydroxy-5-nitrobenzylidene)-7-methyl-3-oxo-5-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3406623.png)
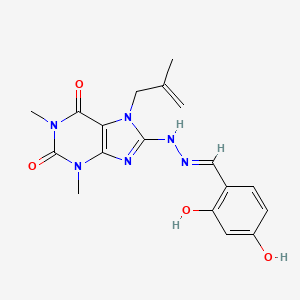
![(E)-methyl 2-(2-(cinnamylthio)-5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetate](/img/structure/B3406641.png)
![(E)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-((2-ethylphenyl)amino)acrylonitrile](/img/structure/B3406650.png)
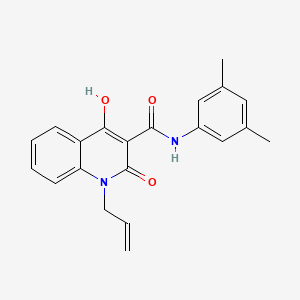
![(2E)-3-[(2-ethoxyphenyl)amino]-2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B3406661.png)
![(2Z)-2-[(4-methylphenyl)formamido]-3-(3-methylthiophen-2-yl)-N-[3-(morpholin-4-yl)propyl]prop-2-enamide](/img/structure/B3406666.png)
![2-[(2-methyl-1H-benzimidazol-1-yl)carbonyl]benzoic acid](/img/structure/B3406674.png)
![(2E)-3-[(3-methoxyphenyl)amino]-2-(4-phenyl-1,3-thiazol-2-yl)prop-2-enenitrile](/img/structure/B3406676.png)
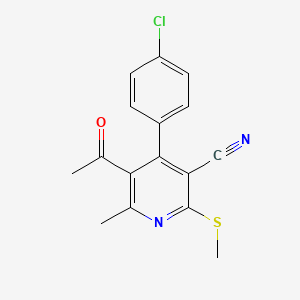

![(E)-3-(benzo[d][1,3]dioxol-5-ylamino)-2-(4-(4-fluorophenyl)thiazol-2-yl)acrylonitrile](/img/structure/B3406692.png)
![(2E)-3-[(3,4-dimethoxyphenyl)amino]-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B3406698.png)
